molecular formula C20H32O6 B3318819 Benzyl-PEG4-THP CAS No. 1027926-86-8

Benzyl-PEG4-THP

Cat. No.: B3318819
CAS No.: 1027926-86-8
M. Wt: 368.5 g/mol
InChI Key: KNXMANKMVQASTE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl-PEG4-THP is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are designed to target specific proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By binding to both the target protein and an E3 ubiquitin ligase, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway’s manipulation include the selective degradation of target proteins .

Pharmacokinetics

Factors such as the compound’s lipophilicity, molecular weight, and the properties of the linker can all influence its bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific characteristics of the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG4-THP typically involves the reaction of benzyl alcohol with tetrahydropyran-4-ol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG4-THP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-PEG4-THP is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in the study of protein-protein interactions and the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG3-THP: Similar structure but with a shorter polyethylene glycol chain.

    Benzyl-PEG5-THP: Similar structure but with a longer polyethylene glycol chain.

    Benzyl-PEG4-OH: Lacks the tetrahydropyran group

Uniqueness

Benzyl-PEG4-THP is unique due to its specific combination of a benzyl group and a tetrahydropyran group, which provides optimal properties for use as a linker in PROTACs. The length of the polyethylene glycol chain (four units) offers a balance between flexibility and stability, making it suitable for various applications in chemical biology and medicinal chemistry .

Properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-6-19(7-3-1)18-24-15-14-22-11-10-21-12-13-23-16-17-26-20-8-4-5-9-25-20/h1-3,6-7,20H,4-5,8-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXMANKMVQASTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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